![molecular formula C16H20N2O2 B8263457 2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)](/img/structure/B8263457.png)
2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)
Overview
Description
2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol) is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complexation and Extraction Studies for Selective Extraction
A study by Weßling et al. (2022) highlighted the use of hydrophilic ligands similar to 2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol) for selectively separating Americium (Am(III)) from other elements. This research suggests its potential application in optimizing AmSel processes, which involve Am(III) selective extraction (Weßling et al., 2022).
Solar Energy Applications
Brauchli et al. (2015) investigated compounds related to 2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol) in dye-sensitized solar cells (DSCs). They found that variations in ligands impact the efficiency of DSCs, suggesting that derivatives of 2,2'-bipyridine could be valuable in solar energy applications (Brauchli et al., 2015).
Catalytic Applications
Aydemir et al. (2009) researched the use of related bipyridine derivatives in catalysis. They developed ruthenium(II) complexes that effectively catalyze the transfer hydrogenation of aromatic ketones, pointing to the potential application of similar compounds in catalysis (Aydemir et al., 2009).
Photocatalytic CO2 Reduction
A study by Gholamkhass et al. (2005) explored ruthenium-rhenium complexes, including ligands similar to 2,2'-bipyridine, for photocatalytic CO2 reduction. The research underscores the potential of such complexes in addressing environmental concerns by converting CO2 into useful chemicals (Gholamkhass et al., 2005).
Development of Hexadentate Ligands
Baird et al. (2007) synthesized new hexadentate ligands derived from 2,2′-bipyridine, demonstrating the versatility and potential applications of bipyridine derivatives in designing complex ligands for various chemical applications (Baird et al., 2007).
Applications in Dye-Sensitized Solar Cells
Research by Klein et al. (2004) focused on amphiphilic ligands related to 2,2'-bipyridine and their use in ruthenium(II) complexes for dye-sensitized solar cells, emphasizing their potential in renewable energy technologies (Klein et al., 2004).
properties
IUPAC Name |
2-[6-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]pyridin-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-15(2,19)13-9-5-7-11(17-13)12-8-6-10-14(18-12)16(3,4)20/h5-10,19-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHGEHFDOPMYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




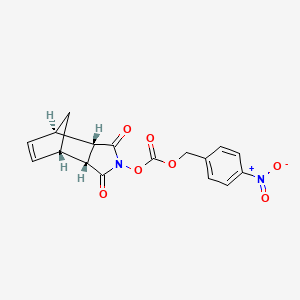
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
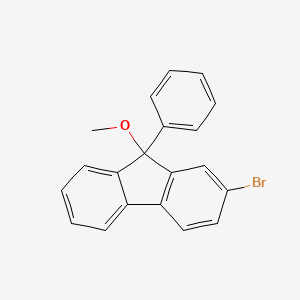
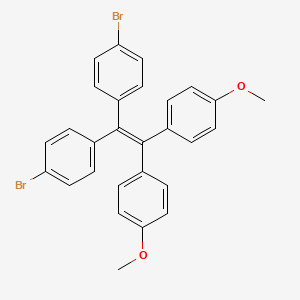

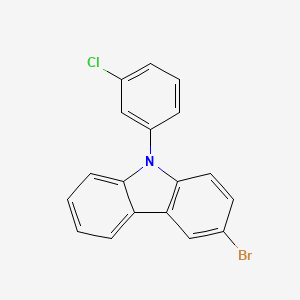
![6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride](/img/structure/B8263430.png)
![(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8263431.png)

![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde](/img/structure/B8263445.png)
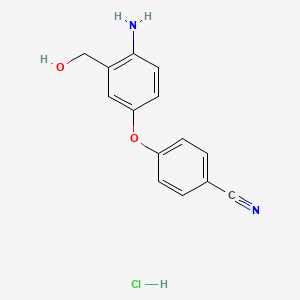

![1,3,2-Dioxaborolane, 2-[3-(9,9-dimethyl-9H-fluoren-3-yl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8263467.png)